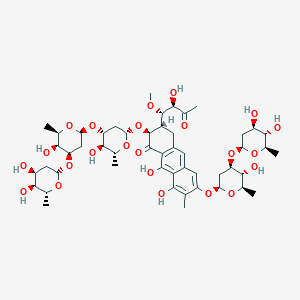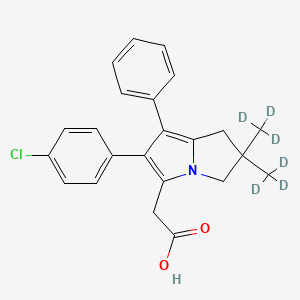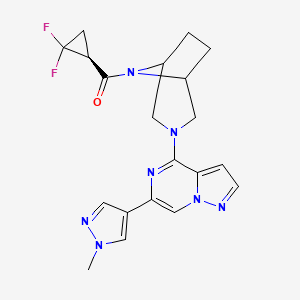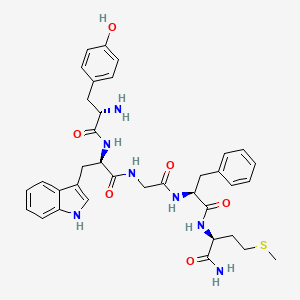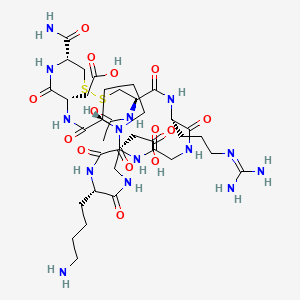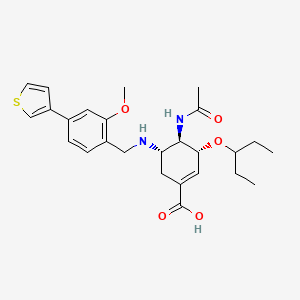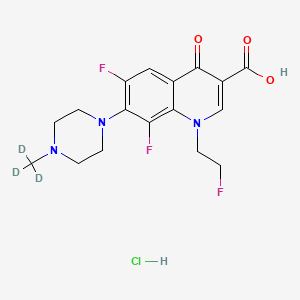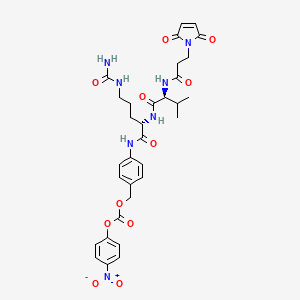
Mal-VC-PAB-PNP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mal-VC-PAB-PNP involves multiple steps, starting with the preparation of the maleimide and valine-citrulline components. These components are then linked through a p-aminobenzyl spacer to form the final compound. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and require precise temperature control to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The compound is usually produced in powder form and stored at low temperatures to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Mal-VC-PAB-PNP undergoes several types of chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleavable, allowing the release of the cytotoxic agent once inside the target cell.
Substitution Reactions: The maleimide group can react with thiol groups on antibodies, forming stable thioether bonds
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
DMSO: Used as a solvent for its ability to dissolve both organic and inorganic compounds.
Thiol-containing Compounds: React with the maleimide group to form stable conjugates
Major Products Formed
The major products formed from reactions involving this compound are antibody-drug conjugates, where the cytotoxic agent is linked to an antibody through the this compound linker .
Wissenschaftliche Forschungsanwendungen
Mal-VC-PAB-PNP has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used in the synthesis of complex molecules and as a linker in various chemical reactions.
Biology: Facilitates the study of cellular processes by enabling targeted delivery of bioactive molecules.
Medicine: Plays a crucial role in the development of targeted cancer therapies, improving the efficacy and reducing the side effects of chemotherapy.
Industry: Used in the production of ADCs and other bioconjugates for therapeutic and diagnostic purposes
Wirkmechanismus
Mal-VC-PAB-PNP exerts its effects through a cleavable linker mechanism. Once the antibody-drug conjugate binds to the target cell, the linker is cleaved by intracellular enzymes, releasing the cytotoxic agent. This targeted delivery minimizes damage to healthy cells and enhances the therapeutic index of the drug .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mc-Val-Cit-PABC-PNP: Another cleavable linker used in ADCs, similar in structure and function to Mal-VC-PAB-PNP.
VcMMAE: A drug-linker conjugate used in ADCs with anti-cancer activity.
Uniqueness
This compound is unique due to its specific cleavage mechanism and its ability to form stable conjugates with antibodies. This makes it particularly effective in targeted cancer therapies, where precise delivery of cytotoxic agents is crucial .
Eigenschaften
Molekularformel |
C32H37N7O11 |
|---|---|
Molekulargewicht |
695.7 g/mol |
IUPAC-Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C32H37N7O11/c1-19(2)28(37-25(40)15-17-38-26(41)13-14-27(38)42)30(44)36-24(4-3-16-34-31(33)45)29(43)35-21-7-5-20(6-8-21)18-49-32(46)50-23-11-9-22(10-12-23)39(47)48/h5-14,19,24,28H,3-4,15-18H2,1-2H3,(H,35,43)(H,36,44)(H,37,40)(H3,33,34,45)/t24-,28-/m0/s1 |
InChI-Schlüssel |
WZLBRPXGGXMQRU-CUBQBAPOSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCN3C(=O)C=CC3=O |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCN3C(=O)C=CC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3,5 Diiodo-Tyr7] Peptide T](/img/structure/B12397621.png)
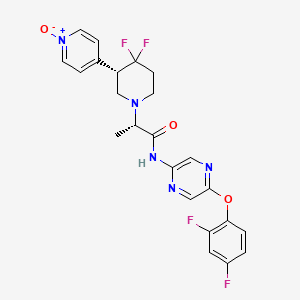
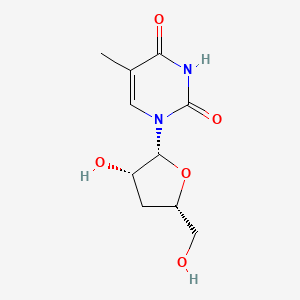
![[(2R,4S,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12397631.png)

